molecular formula C13H8ClNO3S B8274559 2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde

2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde

Cat. No. B8274559
M. Wt: 293.73 g/mol
InChI Key: ZPIKDLQSPNLHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C13H8ClNO3S and its molecular weight is 293.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde

Molecular Formula

C13H8ClNO3S

Molecular Weight

293.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanyl-5-nitrobenzaldehyde

InChI

InChI=1S/C13H8ClNO3S/c14-10-2-1-3-12(7-10)19-13-5-4-11(15(17)18)6-9(13)8-16/h1-8H

InChI Key

ZPIKDLQSPNLHNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5 mol/L sodium hydroxide aqueous solution (1.2 mL, 3.1 mmol) and tetrabutylammonium bromide (0.012 g, 0.031 mmol) were added to 3-chlorobenzenethiol (0.11 g, 0.73 mmol), followed by stirring at 25° C. for 10 minutes. A toluene (1.2 mL) solution of 2-fluoro-5-nitrobenzaldehyde (0.12 g, 0.73 mmol) was added to the reaction liquid, followed by stirring at 110° C. for 1.5 hours. After the conventional post-reaction treatment, the residue was purified by silica gel chromatography (eluted by chloroform) to give 2-[(3-chlorophenyl)thio]-5-nitrobenzaldehyde (72 mg, 34%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.012 g
Type
catalyst
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Two

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